2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-mesitylacetamide
Description
This compound features a pyrazole core substituted with three distinct functional groups:
- 3-(ethylamino): Introduces a secondary amine, influencing basicity and intermolecular interactions.
The molecular formula is C₃₀H₂₉ClN₆O₂ (calculated via analogous structures in and ). Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, though direct bioactivity data is unavailable in the provided evidence.
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(ethylamino)pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN7O2/c1-5-27-23-19(24-29-22(31-34-24)16-6-8-17(25)9-7-16)21(26)32(30-23)12-18(33)28-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12,26H2,1-4H3,(H,27,30)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCXTCHKFLNBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-mesitylacetamide is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and the results of various studies that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups that contribute to its activity. The presence of the 4-chlorophenyl group and the oxadiazole moiety are particularly noteworthy as they are often associated with enhanced biological activity.
Antimicrobial Activity
Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values typically range from 16 to 31.25 μg/mL for bacterial strains, indicating potent activity .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Studies indicate that it exhibits cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The proposed mechanism by which this compound exerts its biological effects includes the inhibition of tubulin polymerization and interference with DNA synthesis. The structural components such as the pyrazole and oxadiazole rings are believed to play critical roles in these interactions .
Study on Anticancer Activity
In a study conducted by Evren et al. (2019), various thiazole-linked compounds were synthesized and tested for anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that compounds with structural similarities to our target compound showed selective cytotoxicity, suggesting a promising avenue for further research into its anticancer potential .
Antimicrobial Screening
A comprehensive antimicrobial screening revealed that compounds containing the oxadiazole moiety exhibited not only antibacterial but also antifungal activities. The derivatives were effective against common pathogens, providing a basis for their potential use in treating infections .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown efficacy against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 75% in some cases . The mechanism of action is often linked to the inhibition of specific enzymes involved in tumor progression.
Anti-inflammatory Potential
In silico studies have suggested that the compound may serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes . The anti-inflammatory activity of related compounds has been documented, highlighting the therapeutic potential of this class of molecules in treating conditions characterized by chronic inflammation.
Antibacterial Properties
Compounds with similar structural features have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The oxadiazole ring is known for its ability to interact with bacterial enzymes, potentially disrupting their function and leading to bacterial cell death .
Synthesis and Characterization
The synthesis of 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-mesitylacetamide typically involves multi-step reactions starting from readily available precursors. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are employed for structural confirmation and purity assessment .
Case Study 1: Anticancer Screening
A study evaluating the anticancer activity of structurally related compounds revealed that modifications in the pyrazole ring significantly enhanced cytotoxicity against specific cancer cell lines. The structure-activity relationship (SAR) analysis indicated that substituents on the oxadiazole ring could be optimized for improved efficacy .
Case Study 2: Inhibition Studies
In another research effort, docking studies were performed to assess the binding affinity of the compound to target enzymes involved in inflammatory pathways. The results suggested a strong interaction with 5-LOX, indicating its potential as a lead compound for further development .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
- Target Compound : 4-chlorophenyl on oxadiazole.
- Analog 1 (): 4-methoxyphenyl substituent.
- Analog 2 () : Pyridinyl substituent.
Pyrazole Substitution Patterns
- Target Compound: 3-(ethylamino).
- Analog 3 (): 3-(methylsulfanyl). Impact: Sulfur-containing groups (e.g., methylsulfanyl) increase hydrophobicity and may alter redox properties compared to ethylamino .
- Analog 4 (): 3-cyano substituent.
Acetamide Modifications
Molecular Properties and Computational Analysis
Table 1: Molecular Mass and Formula Comparison
| Compound | Molecular Formula | Average Mass (Da) | Monoisotopic Mass (Da) |
|---|---|---|---|
| Target Compound | C₃₀H₂₉ClN₆O₂ | ~565.1 | ~564.2 |
| Analog 1 () | C₂₂H₂₁ClN₆O₃S | 484.96 | 484.11 |
| Analog 6 () | C₂₃H₂₃ClN₆O₂S | 506.99 | 506.12 |
Key Observations :
- The target compound’s higher mass and chlorine content suggest greater lipophilicity (logP ~4.5 estimated) compared to Analog 1 (logP ~3.8) and Analog 6 (logP ~4.1).
- Computational tools like Multiwfn () could analyze electron localization functions (ELF) to predict reactive sites, while SHELX () may resolve crystallographic data to confirm stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
